molecular formula C8H5IO4 B1295869 3-Iodophthalic acid CAS No. 6937-34-4

3-Iodophthalic acid

Cat. No. B1295869
CAS RN: 6937-34-4
M. Wt: 292.03 g/mol
InChI Key: HNPVERUJGFNNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07217740B2

Procedure details

A solution of 3-iodophthalic acid (0.9 g, 3.08 mmol) in acetic anhydride (5 mL) was heated to reflux under nitrogen overnight. After cooling, the solvent was removed in vacuo and the residue purified by trituration with ethanol to give 4-iodo-2-benzofuran-1,3-dione (0.55 g, 65%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[I:1][C:2]1[C:3]2[C:11](=[O:12])[O:13][C:5](=[O:7])[C:4]=2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
IC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by trituration with ethanol

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=CC=2C(OC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.